4-chloro-1-{[4-chloro-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole
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Overview
Description
4-Chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole is a complex organic compound that features a pyrazole core with multiple substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The purification process often includes crystallization, distillation, or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or ethers .
Scientific Research Applications
4-Chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism by which 4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their functions .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dinitropyrazole: Another pyrazole derivative with different substituents and properties.
Telmisartan chloro analog: A compound with a similar chlorinated structure but different core and applications.
Fenvalerate: A pyrazole-based insecticide with distinct chemical properties and uses.
Uniqueness
What sets 4-chloro-1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-bis(4-methylphenyl)-1H-pyrazole apart is its specific combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C23H22Cl2N4 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-chloro-1-[[4-chloro-3,5-bis(4-methylphenyl)pyrazol-1-yl]methyl]-3,5-dimethylpyrazole |
InChI |
InChI=1S/C23H22Cl2N4/c1-14-5-9-18(10-6-14)22-21(25)23(19-11-7-15(2)8-12-19)29(27-22)13-28-17(4)20(24)16(3)26-28/h5-12H,13H2,1-4H3 |
InChI Key |
NXFWIZJUTOREDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CN3C(=C(C(=N3)C)Cl)C)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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